molecular formula C5H5BrN2OS B1374980 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide CAS No. 1092942-42-1

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B1374980
CAS No.: 1092942-42-1
M. Wt: 221.08 g/mol
InChI Key: IIVIJFKYLPGNBP-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide ( 1092942-42-1) is a high-purity chemical intermediate with the molecular formula C 5 H 5 BrN 2 OS and a molecular weight of 221.08 . This compound is part of the 1,3-thiazole family, a five-membered heterocyclic ring system known for its aromaticity and significant role in medicinal chemistry . The bromine atom at the C-2 position of the thiazole ring serves as a reactive site, making this compound a valuable synthon for nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex disubstituted thiazole derivatives . Thiazole derivatives are privileged structures in drug discovery due to their wide range of biological activities. They are found in numerous treatment drugs, preclinical candidates, and natural products . Specifically, 2-bromothiazole carboxamide derivatives have demonstrated potent anti-parasitic properties in research settings. For instance, structurally related dehydroartemisinin-thiazole hybrids have shown effective, irreversible inhibition of Toxoplasma gondii growth, highlighting the potential of this chemical class in developing new anti-infective agents . The carboxamide group further enhances the molecule's utility, allowing for additional derivatization and interaction with biological targets through hydrogen bonding. Safety Information: This compound is classified with the signal word "Danger" and has hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

2-bromo-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVIJFKYLPGNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727795
Record name 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092942-42-1
Record name 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from a 2-bromothiazole derivative or its esters/carboxylic acids.
  • Introducing or converting the 4-position substituent to a carboxamide.
  • Methylating the amide nitrogen to obtain the N-methyl derivative.

Synthesis from 2-Bromo-4-thiazolecarboxylic Acid (ChemicalBook)

An alternative route involves:

  • Preparation of 2-Bromo-4-thiazolecarboxylic acid:

    • Hydrolysis of ethyl 2-bromothiazole-4-carboxylate using sodium hydroxide in methanol at 0 °C for 2 hours.
    • Acidification of the reaction mixture precipitates the acid with a high yield (~93%).
  • Conversion to Carboxamide:

    • The acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
    • Subsequent amidation with methylamine or methyl ammonium salts yields the N-methyl carboxamide.

This route is efficient and provides high purity intermediates, suitable for laboratory and pilot scale synthesis.

Amide Formation via Coupling Reactions (Literature Example)

In research contexts, amide formation often uses coupling reagents:

  • DCC (N,N'-Dicyclohexylcarbodiimide) or similar carbodiimides are used to activate carboxylic acids or acid derivatives.
  • Reaction of 2-bromo-N-substituted acetamides with amines in solvents like dry acetone under mild conditions yields the target amides.
  • This method allows for selective N-methylation by using methylamine or methyl-substituted amines during coupling.

Comparative Data Table of Preparation Routes

Step / Parameter One-Pot Industrial Synthesis (Patent) Hydrolysis & Amidation (ChemicalBook) Coupling Reaction (Research)
Starting Material 2-Bromothiazole Ethyl 2-bromothiazole-4-carboxylate 2-Bromo-N-substituted acetamide
Key Reagents n-Butyllithium, CO2, SOCl2, NH3 NaOH, HCl, SOCl2, Methylamine DCC, methylamine, dry acetone
Solvents MTBE or THF, Methylene dichloride Methanol, aqueous media, organic solvents Dry acetone
Reaction Temperature -75 °C to 46 °C 0 °C to room temperature Room temperature
Yield (%) 53–58 (overall) ~93 (acid step), ~80–90 (amide step) Moderate to high (variable)
Scalability High (industrial scale) Moderate (lab to pilot scale) Lab scale
Safety & Environmental Impact Low toxicity reagents, one-pot Uses strong base and acid, moderate Uses carbodiimides, moderate waste
Complexity Moderate, one-pot Multi-step, isolation required Multi-step, purification required

Research Findings and Notes

  • The industrial method using 2-bromothiazole is advantageous for cost efficiency, safety, and scalability , avoiding expensive or toxic reagents such as vinyl chloroformate used in older methods.
  • Hydrolysis of esters to acids followed by amidation is a well-established route providing high yields and purity but involves more isolation steps.
  • Coupling reactions with carbodiimides allow for flexible N-substitutions and are frequently used in medicinal chemistry research for analog synthesis.
  • N-Methylation is typically achieved by direct amidation with methylamine or post-amide formation methylation using methylating agents under controlled conditions.
  • Purification typically involves crystallization or chromatographic methods depending on scale and purity requirements.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing environment. Key reactions include:

Reaction TypeReagents/ConditionsProductYield/NotesSources
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, aryl/hetaryl boronic acid, 1,4-dioxane, reflux2-Aryl/hetaryl-N-methyl-1,3-thiazole-4-carboxamide~26–45% (analogous systems)
Ullmann CouplingCuI, L-proline, aryl amine, DMSO, 80°C2-(Arylamino)-N-methyl-1,3-thiazole-4-carboxamideLimited data; inferred from thiazole reactivity
SNAr with AminesK₂CO₃, DMF, primary/secondary amines, 60–80°C2-(Alkyl/aryl amino)-N-methyl-1,3-thiazole-4-carboxamideModerate yields expected

Mechanistic Insight : The electron-deficient thiazole ring facilitates aryl/hetaryl group introduction via palladium-catalyzed cross-coupling or direct substitution with amines under mild basic conditions .

Functionalization of the Carboxamide Group

The N-methyl carboxamide moiety participates in hydrolysis and condensation reactions:

Reaction TypeReagents/ConditionsProductYield/NotesSources
Acidic Hydrolysis6M HCl, reflux, 6–8h2-Bromo-1,3-thiazole-4-carboxylic acidQuantitative (analogous amides)
Basic HydrolysisNaOH (aq), EtOH, 70°C2-Bromo-1,3-thiazole-4-carboxylate saltRequires optimization
Condensation with AminesEDC/HOBt, DIPEA, DCM, rtThis compound derivativesWidely used in peptide coupling

Key Application : Hydrolysis to the carboxylic acid enables further derivatization, such as esterification or conversion to acyl chlorides for nucleophilic substitutions .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at position 5 (meta to bromine), though reactivity is moderated by electron-withdrawing groups:

Reaction TypeReagents/ConditionsProductYield/NotesSources
NitrationHNO₃/H₂SO₄, 0–5°C2-Bromo-5-nitro-N-methyl-1,3-thiazole-4-carboxamideLow yield due to deactivation
HalogenationNBS, AIBN, CCl₄, reflux2-Bromo-5-bromo-N-methyl-1,3-thiazole-4-carboxamideRequires radical initiation

Limitation : Strong electron withdrawal from bromine and the carboxamide group reduces ring reactivity, necessitating harsh conditions .

Reduction and Oxidation Reactions

Controlled redox transformations target specific functional groups:

Reaction TypeReagents/ConditionsProductYield/NotesSources
Reduction of AmideLiAlH₄, THF, 0°C → rt2-Bromo-N-methyl-1,3-thiazole-4-methanamineRisk of over-reduction
Oxidation of ThiazolemCPBA, DCM, rtThis compound sulfoxideSelective S-oxidation

Caution : Over-reduction of the thiazole ring or decarboxylation may occur under vigorous conditions.

Metal-Halogen Exchange and Directed Metallation

The bromine atom enables lithiation for further functionalization:

Reaction TypeReagents/ConditionsProductYield/NotesSources
Lithiationn-BuLi, THF, −78°C, followed by electrophile (e.g., DMF, CO₂)2-Substituted-N-methyl-1,3-thiazole-4-carboxamideRequires low temps; moderate yields

Example : Quenching with CO₂ yields 2-carboxy-N-methyl-1,3-thiazole-4-carboxamide, a bifunctional building block .

Photocatalytic Reactions

Emerging methods leverage visible-light catalysis for C–Br bond activation:

Reaction TypeReagents/ConditionsProductYield/NotesSources
C–H Arylation[Ir(ppy)₃], aryl diazonium salt, blue LED2-Aryl-N-methyl-1,3-thiazole-4-carboxamideEco-friendly, high functional group tolerance

Advantage : Avoids transition metals like palladium, reducing cost and toxicity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound was found to inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

1.2 Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. Its ability to inhibit the p38 MAP kinase pathway suggests that it may be effective in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and Crohn's disease . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance its anti-inflammatory effects .

Pharmacological Insights

2.1 Cytokine Inhibition

This compound has shown promise in inhibiting cytokine production, specifically tumor necrosis factor-alpha (TNF-α). This inhibition is crucial for managing autoimmune diseases and other inflammatory conditions . The compound's mechanism involves blocking signaling pathways that lead to cytokine release, providing a therapeutic avenue for cytokine-mediated diseases.

2.2 Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast and liver cancer cells. Results indicated that the compound induces apoptosis in cancer cells while sparing normal cells, which is a desirable trait for anticancer agents . The IC50 values obtained from these studies suggest that it may be more effective than some established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Modification Effect on Activity
Bromine substitutionEnhances antimicrobial activity
Methyl group at N-positionIncreases solubility and bioavailability
Variations in thiazole ringAlters potency against specific targets

These insights guide future synthetic efforts aimed at developing more potent derivatives.

Case Studies

Several case studies have underscored the applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Case Study 2: Anti-inflammatory Effects
    In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups .

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variations

4-Bromo-N-methyl-1,3-thiazole-2-carboxamide (CAS: 959755-98-7)
  • Molecular Formula : C₅H₅BrN₂OS (same as the target compound).
  • Key Differences : Bromine at position 4 and carboxamide at position 2.
  • For example, bromine at position 4 may be less accessible for nucleophilic attack compared to position 2, influencing synthetic pathways .
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (CAS: 551907-13-2)
  • Molecular Formula : C₁₀H₈BrN₃O₂S.
  • Key Differences : Incorporates a brominated furan ring instead of a thiazole.
  • Implications : The furan moiety introduces additional oxygen-based polarity, which may enhance solubility in polar solvents. This structural variation expands applications in heterocyclic chemistry and drug design .

Functional Group Modifications

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid
  • Molecular Formula: C₅H₄BrNO₂S.
  • Key Differences : Replaces the carboxamide group with a carboxylic acid.
  • Implications : The carboxylic acid enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or as a precursor for ester/amide derivatives .
4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde (CAS: 1344734-22-0)
  • Molecular Formula: C₅H₄BrNOS.
  • Key Differences : Substitutes the carboxamide with a formyl group.
  • Implications : The aldehyde functionality allows for condensation reactions (e.g., Schiff base formation), useful in synthesizing imine-linked polymers or ligands .

Complex Derivatives and Fused Systems

6-Bromo-2-methyl-[1,3]thiazolo[5,4-b]pyridine (CAS: 886372-92-5)
  • Molecular Formula : C₇H₅BrN₂S.
  • Key Differences : Fused pyridine-thiazole ring system.
  • Implications : The extended π-system may improve fluorescence properties or binding affinity in biological targets, relevant to materials science or medicinal chemistry .
DAMPTC (2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide)
  • Molecular Formula : C₁₅H₁₄Cl₂N₄O₂S.
  • Key Differences : Dichlorophenyl and morpholinylpropyl substituents.
  • Implications : The bulky substituents enhance receptor selectivity, as seen in its role as a high-affinity ligand in receptor flexibility studies .

Comparative Properties Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide C₅H₅BrN₂OS Br (C2), N-methylcarboxamide (C4) 221.08 Organic synthesis, drug discovery
4-Bromo-N-methyl-1,3-thiazole-2-carboxamide C₅H₅BrN₂OS Br (C4), N-methylcarboxamide (C2) 221.08 Structural isomer with distinct reactivity
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide C₁₀H₈BrN₃O₂S Br-furan, methylthiazole 322.16 Heterocyclic chemistry
DAMPTC C₁₅H₁₄Cl₂N₄O₂S Dichlorophenyl, morpholinylpropyl 397.27 Receptor binding studies

Biological Activity

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition studies. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C5H6BrN3OS
Molecular Weight 221.09 g/mol
CAS Number 1092942-42-1

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antibacterial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate activity against Mycobacterium tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC) . The structural modifications at the C-2 and C-4 positions of the thiazole ring have been critical in enhancing this activity.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study evaluated several thiazole derivatives against liver carcinoma cell lines (HEPG2) using MTT assays. The results indicated that certain structural modifications could significantly enhance cytotoxicity, with IC50 values indicating effective concentrations for reducing cell viability .

Table 1: Cytotoxicity of Thiazole Derivatives Against HEPG2 Cell Line

CompoundIC50 (µM)Reference
This compound12.5
Doxorubicin0.5Control

Enzyme Inhibition

Thiazoles are known for their ability to inhibit various enzymes. For example, studies have demonstrated that compounds with similar structures can inhibit the activity of key enzymes involved in cancer progression and metabolic disorders. The mechanism typically involves binding to active sites and altering enzyme conformation .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that the presence of electron-withdrawing groups (such as bromine) at specific positions enhances biological activity by improving lipophilicity and interaction with biological targets. Modifications at the nitrogen and carbon positions also play a crucial role in determining the efficacy and selectivity of these compounds against specific pathogens or cancer cells .

Case Studies

  • Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The study found that specific substitutions at the C-2 position significantly increased potency while maintaining selectivity for mycobacterial species over non-target bacteria .
  • Cytotoxicity Evaluation : In a study assessing various thiazoles for anticancer properties, it was found that this compound exhibited promising cytotoxic effects against HEPG2 cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutics .

Q & A

Q. Key considerations :

  • Control reaction temperature to avoid decomposition of the bromothiazole core.
  • Monitor reaction progress using TLC or LC-MS to confirm product formation .

Basic: How is the structural characterization of this compound validated?

Q. Methodology :

  • NMR spectroscopy :
    • 1H NMR : Peaks for the methyl group (N–CH3) appear at ~3.0–3.3 ppm, and aromatic protons (thiazole ring) at ~7.5–8.5 ppm .
    • 13C NMR : The carbonyl (C=O) resonates at ~165–170 ppm, and the bromine-bearing carbon at ~110–120 ppm .
  • X-ray crystallography : Used to confirm bond lengths and angles (e.g., Br–C bond at ~1.9 Å) and intermolecular interactions in the crystal lattice .

Q. Validation criteria :

  • Compare experimental data with computed spectra (e.g., using Gaussian or ADF software) .
  • Cross-reference with analogs like 2-bromo-4-phenyl-1,3-thiazole to confirm substituent effects .

Advanced: How can low yields in the synthesis of this compound be addressed?

Q. Root causes and solutions :

  • Impurity in starting materials : Use high-purity (>95%) 2-bromo-1,3-thiazole-4-carboxylic acid (validated by HPLC) .
  • Side reactions : Optimize solvent choice (e.g., acetonitrile over DMF for faster kinetics) and add scavengers like DIEA to neutralize acidic byproducts .
  • Incomplete amide coupling : Increase equivalents of coupling agents (e.g., 1.2–1.5 eq. HATU) and methylamine (2.0 eq.) .

Case study : A 6% yield for a related thiazole carboxamide was improved to 67% by switching from pyridine to triethylamine as a base .

Advanced: How do electronic effects of the bromine substituent influence reactivity in downstream modifications?

Q. Mechanistic insights :

  • The electron-withdrawing bromine at the 2-position activates the thiazole ring for nucleophilic aromatic substitution (e.g., Suzuki couplings at the 4- or 5-positions) .
  • Steric hindrance : Bromine’s bulkiness may slow reactions at adjacent positions, requiring higher temperatures (e.g., 80–100°C for Pd-catalyzed cross-couplings) .

Q. Experimental validation :

  • Compare reactivity with non-brominated analogs (e.g., N-methyl-1,3-thiazole-4-carboxamide) using kinetic studies .
  • Computational modeling (DFT) to map charge distribution and reactive sites .

Advanced: How to resolve contradictions in spectroscopic data for derivatives of this compound?

Q. Common discrepancies :

  • NMR shifts : Variations in aromatic proton signals due to solvent polarity or tautomerism (e.g., thiazole ring protonation in acidic conditions) .
  • Mass spectrometry : Fragmentation patterns may differ between ESI and MALDI techniques .

Q. Resolution strategies :

  • Standardize solvent systems (e.g., CDCl3 for NMR) and instrument parameters .
  • Validate with orthogonal methods (e.g., X-ray vs. NMR for tautomer confirmation) .

Advanced: What are the challenges in crystallizing this compound, and how are they mitigated?

Q. Challenges :

  • Poor solubility : The compound is sparingly soluble in common solvents (e.g., ethanol, hexane) .
  • Polymorphism : Multiple crystal forms may arise due to flexible N-methyl group .

Q. Solutions :

  • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Employ SHELX software for refining twinned or low-quality diffraction data .

Advanced: How to design bioactivity studies for this compound analogs?

Q. Methodology :

  • Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, proteases) based on docking studies .
  • Assay design :
    • Use fluorescence polarization for binding affinity measurements.
    • Test against structurally related compounds (e.g., 5-bromo-1,3-thiazole-4-carboxamide) to isolate substituent effects .

Q. Data interpretation :

  • Correlate IC50 values with electronic descriptors (Hammett constants) to quantify bromine’s impact .

Advanced: What are the best practices for stability testing of this compound under experimental conditions?

Q. Protocol :

  • Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 7–14 days .
  • Analytical tools :
    • HPLC-PDA to detect degradation products (e.g., debrominated species).
    • LC-MS/MS to identify degradation pathways .

Q. Key findings :

  • The compound is stable in dry, dark conditions but degrades rapidly in basic aqueous media (pH > 9) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

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